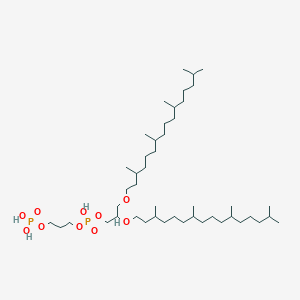

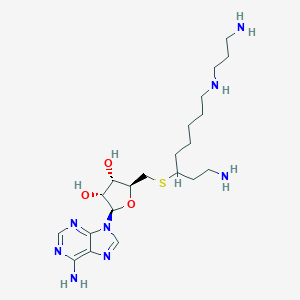

2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate, also known as BMEDA-POP, is a synthetic lipid molecule that has been extensively studied for its potential applications in drug delivery and gene therapy.

Mecanismo De Acción

2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate is believed to enter cells via endocytosis and escape the endosomal compartment through the proton sponge effect. This effect is caused by the presence of numerous protonatable amino groups in the 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate molecule, which leads to osmotic swelling of the endosome and subsequent rupture. Once inside the cytoplasm, 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate releases its cargo, leading to the desired therapeutic effect.

Biochemical and Physiological Effects:

2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate has been shown to be non-toxic to cells at concentrations up to 100 µM. It does not induce significant immune responses or cause inflammation. However, it can induce some degree of hemolysis at high concentrations.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it accessible to most researchers. It is also highly versatile, as it can be used to deliver a wide range of cargoes, including siRNA, plasmid DNA, and chemotherapeutic agents. However, 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate has some limitations. It can be difficult to optimize the delivery conditions for different cell types and cargoes. Additionally, the proton sponge effect can lead to non-specific delivery to non-target cells.

Direcciones Futuras

There are several future directions for 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate research. One area of focus is improving the specificity of delivery to target cells while reducing non-specific delivery. This could be achieved through the use of targeting ligands or by modifying the 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate molecule itself. Another area of focus is developing 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate-based delivery systems for in vivo applications. This would require addressing issues such as stability, pharmacokinetics, and toxicity. Finally, there is potential for 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate to be used in other applications beyond drug delivery and gene therapy, such as in the development of biosensors or in the study of membrane biology.

Métodos De Síntesis

2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate is synthesized by reacting 2,3-bis(3,7,11,15-tetramethylhexadecyloxy)propylamine with 3-chloro-2-hydroxypropyl phosphonic acid in the presence of triethylamine. The resulting product is purified through column chromatography and characterized using various spectroscopic techniques.

Aplicaciones Científicas De Investigación

2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate has been extensively studied for its potential applications in drug delivery and gene therapy. It has been shown to effectively deliver small interfering RNA (siRNA) to target cells, leading to gene silencing. 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate has also been used to deliver chemotherapeutic agents to cancer cells, resulting in improved efficacy and reduced toxicity.

Propiedades

Número CAS |

120287-12-9 |

|---|---|

Nombre del producto |

2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate |

Fórmula molecular |

C46H96O10P2 |

Peso molecular |

871.2 g/mol |

Nombre IUPAC |

2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate |

InChI |

InChI=1S/C46H96O10P2/c1-38(2)18-11-20-40(5)22-13-24-42(7)26-15-28-44(9)30-34-52-36-46(37-56-58(50,51)55-33-17-32-54-57(47,48)49)53-35-31-45(10)29-16-27-43(8)25-14-23-41(6)21-12-19-39(3)4/h38-46H,11-37H2,1-10H3,(H,50,51)(H2,47,48,49) |

Clave InChI |

HSMGFXXXLIWRSQ-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCCCOP(=O)(O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |

SMILES canónico |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCCCOP(=O)(O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |

Sinónimos |

2,3-diphytanyl-sn-glycero-1-phospho-1'-propanediol 3'-phosphate dPGP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B45397.png)

![4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide]](/img/structure/B45413.png)

![Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B45421.png)